molecular formula C15H15NO3 B8339526 p-(2-Phenoxyethylamino)benzoic acid

p-(2-Phenoxyethylamino)benzoic acid

Cat. No.: B8339526
M. Wt: 257.28 g/mol
InChI Key: PPASVIGUSAEUFJ-UHFFFAOYSA-N
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Description

p-(2-Phenoxyethylamino)benzoic acid is a benzoic acid derivative featuring a phenoxyethylamino substituent at the para position. This structural motif combines a benzoic acid core with a phenoxy group linked via an ethylamino spacer.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-(2-phenoxyethylamino)benzoic acid

InChI

InChI=1S/C15H15NO3/c17-15(18)12-6-8-13(9-7-12)16-10-11-19-14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H,17,18)

InChI Key

PPASVIGUSAEUFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The compound’s structural analogs include other para-substituted benzoic acids, such as:

Compound Name Substituent Key Properties/Applications References
p-(2-Phenoxyethylamino)benzoic acid Phenoxyethylamino Hypothesized use in drug design
p-(Benzyloxy)benzoic acid Benzyloxy Observed in aging lilies; senescence
TCMBA* Trichloromethyl-triazinylethyl ester Likely pesticide applications
p-Aminobenzoic acid esters Aminoethyl esters (e.g., diethylamino) Local anesthetics (e.g., procaine analogs)

*TCMBA: p-[4,6-Bis[trichloromethyl]-S-triazin-2-yl]benzoic acid ethyl ester

Key Observations :

  • Phenoxyethylamino vs.
  • Electron Effects: The ethylamino spacer may donate electrons via resonance, altering the benzoic acid’s acidity (pKa) compared to electron-withdrawing groups like trichloromethyl in TCMBA .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the importance of molecular connectivity indices (0JA, 1JA, JB) in predicting oral LD50 in mice .

  • Substituent Impact: Bulky substituents (e.g., phenoxyethylamino) may reduce acute toxicity compared to smaller halogenated groups (e.g., TCMBA’s trichloromethyl), as steric hindrance could limit metabolic activation .
  • Predicted LD50 : If 0JA (zero-order connectivity index) and JB (cross-factor) are high for this compound, its LD50 might align with less toxic benzoic acids in the training set .

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids due to the absence of a conjugated double bond for radical stabilization . For this compound:

  • Hydroxyl Group Deficiency: Without additional hydroxyl groups on the aromatic ring, its antioxidant capacity is likely inferior to trihydroxy analogs like gallic acid but comparable to mono-substituted derivatives like vanillic acid .

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